Indium(III) acetate xhydrate

Description

Significance of Indium(III) Compounds in Modern Chemical Synthesis and Materials Science

Indium(III) compounds play a crucial role in modern science, primarily due to indium's unique position as a post-transition metal in group 13 of the periodic table. numberanalytics.com These compounds are notable for their Lewis acidic properties, which makes them effective catalysts in a wide array of organic reactions. nanorh.comwikipedia.org For instance, salts like Indium(III) chloride are used to catalyze fundamental transformations such as Friedel-Crafts reactions, cycloadditions, and multicomponent coupling reactions. wikipedia.orgresearchgate.netmdpi.com The stability of many Indium(III) catalysts in water allows for more environmentally benign aqueous reaction media. researchgate.net

In the realm of materials science, Indium(III) compounds are indispensable precursors for creating advanced materials. researchgate.net They are fundamental to the production of transparent conducting oxides (TCOs), with Indium Tin Oxide (ITO) being a prominent example used extensively in flat-panel displays, touch screens, and solar cells. numberanalytics.comnanorh.comchemimpex.com Furthermore, indium-based semiconductors, such as indium phosphide (B1233454) and others derived from Indium(III) precursors, are critical components in high-efficiency LEDs and other optoelectronic devices. numberanalytics.comchemimpex.com The versatility of Indium(III) complexes allows for the synthesis of chalcogenide nanoparticles (sulfides, selenides, tellurides) with tailored properties for applications in sensors and photovoltaics. researchgate.net

Overview of Current Research Trajectories for Indium(III) Acetate (B1210297) Xhydrate

Indium(III) acetate xhydrate is a key compound in several active areas of research, valued for its high thermal stability and solubility in organic solvents. chemimpex.com Its primary applications are as a catalyst in organic synthesis and as a precursor for fabricating indium-based materials. chemimpex.com

As a catalyst, Indium(III) acetate has been demonstrated to be effective in facilitating organic reactions under mild conditions. chemimpex.com One notable application is in the intermolecular radical addition of organic iodides to electron-deficient alkenes, a process that proceeds at room temperature. nih.gov Research in this area explores a plausible mechanism involving the formation of indium hydride species that mediate a radical chain process. nih.gov

In materials science, this compound serves as a reliable precursor for the deposition of high-quality thin films used in optoelectronics. chemimpex.com It is a starting material for the synthesis of indium-based semiconductors, contributing to the development of more efficient electronic devices. chemimpex.com The compound can also be used to synthesize other indium compounds; for example, it can be converted to Indium(III) hydroxide (B78521), which can then be used to produce hydrated Indium(III) chloride. researchgate.net Current research continues to explore its use in creating novel materials with enhanced performance characteristics for advanced technological applications. chemimpex.com

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of Indium(III) acetate and its hydrated form.

| Property | Value | References |

| Chemical Formula | (CH₃CO₂)₃In · xH₂O | ereztech.comsigmaaldrich.com |

| Anhydrous Formula | C₆H₉InO₆ | scbt.com |

| Anhydrous Molecular Weight | 291.95 g/mol | scbt.com |

| CAS Number | 304671-64-5 (hydrate) | ereztech.comcalpaclab.comchemicalbook.com |

| 25114-58-3 (anhydrous) | scbt.comcymitquimica.com | |

| Appearance | White solid (powder and chunks) | ereztech.comsigmaaldrich.com |

| Melting Point | 270 °C | ereztech.com |

| Purity | Often available in high purity, e.g., 99.99% trace metals basis | sigmaaldrich.comcalpaclab.com |

Structure

2D Structure

Properties

Molecular Formula |

C6H11InO7 |

|---|---|

Molecular Weight |

309.97 g/mol |

IUPAC Name |

indium(3+);triacetate;hydrate |

InChI |

InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |

InChI Key |

SQICIVBFTIHIQQ-UHFFFAOYSA-K |

Canonical SMILES |

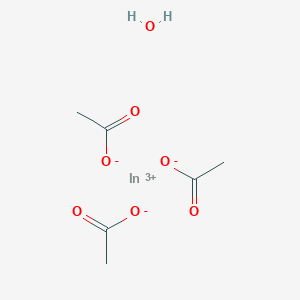

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[In+3] |

Origin of Product |

United States |

Synthetic Methodologies for Indium Iii Acetate Xhydrate and Its Derivatives

Direct Synthesis Routes for Indium(III) Acetate (B1210297) Xhydrate

Direct synthesis methods provide straightforward pathways to Indium(III) acetate xhydrate by reacting elemental indium or its derivatives with acetic acid. These routes are often favored for their simplicity and scalability.

One common approach involves the direct reaction of indium metal with glacial acetic acid. This reaction can be facilitated by the presence of an oxidizing agent to promote the dissolution of the metal. Another established method utilizes triethylindium (B1595915), which readily reacts with frozen acetic acid to yield indium acetate. wikipedia.org

A further direct route involves the neutralization of indium(III) hydroxide (B78521) with acetic acid. This acid-base reaction produces indium(III) acetate and water, with the degree of hydration of the final product being influenced by the reaction and workup conditions. A similar principle applies to the reaction of indium oxide with acetic acid, although this may require more forcing conditions such as elevated temperatures to drive the reaction to completion.

Table 1: Comparison of Direct Synthesis Routes for this compound

| Precursor | Reagent | General Reaction Conditions | Notes |

| Indium Metal | Glacial Acetic Acid | Often requires an oxidizing agent | A direct and fundamental route. |

| Triethylindium | Frozen Acetic Acid | Exothermic reaction | Offers a pathway from an organometallic precursor. wikipedia.org |

| Indium(III) Hydroxide | Acetic Acid | Aqueous or solvent-based | A straightforward acid-base neutralization. |

| Indium Oxide | Acetic Acid | May require elevated temperatures | Useful for converting a common indium precursor. |

Electrochemical Synthesis Approaches Utilizing this compound Precursors

Electrochemical methods offer a unique and controlled approach to the synthesis of indium compounds. By using an indium metal anode in an electrochemical cell, it is possible to generate In(III) ions in situ, which can then react with appropriate ligands in the electrolyte solution.

A notable example of this approach is the electrochemical synthesis of indium(III) acetylacetonate, a compound closely related to indium acetate. In this process, an indium metal anode is electrochemically dissolved in the presence of acetylacetone (B45752) in an acetonitrile-based electrolyte. researchgate.net This technique allows for the direct and convenient synthesis of the indium complex in gram quantities within a few hours. The principle of this electrochemical dissolution can be extended to the synthesis of indium(III) acetate by replacing acetylacetone with acetic acid or an acetate-containing electrolyte. The applied voltage and current can be precisely controlled to influence the rate of indium oxidation and, consequently, the formation of the desired product. This method avoids the need for pre-synthesis of reactive indium precursors and can often be performed under mild conditions.

Solution-Based Precipitation Pathways Involving this compound Intermediates

This compound frequently serves as a crucial intermediate in solution-based precipitation methods for the synthesis of various indium-containing materials, including nanoparticles and other derivatives. In these pathways, the controlled decomposition or reaction of indium(III) acetate in solution leads to the precipitation of the desired product.

A significant application of indium(III) acetate as an intermediate is in the synthesis of indium oxide (In₂O₃) nanoparticles. researchgate.net In a typical procedure, indium(III) acetate is first converted to indium oleate (B1233923) by reacting it with oleic acid at an elevated temperature (e.g., 120 °C). rsc.org The resulting indium oleate, dissolved in a high-boiling point solvent, is then thermally decomposed to precipitate indium oxide nanoparticles. rsc.org This method allows for good control over the size and morphology of the resulting nanoparticles.

Furthermore, indium(III) acetate in an aqueous solution can be used to precipitate indium(III) hydroxide (In(OH)₃) by the addition of a base, such as sodium hydroxide. echemi.com The resulting indium(III) hydroxide is a versatile intermediate that can be subsequently used to synthesize a wide range of other indium compounds by reacting it with the appropriate acids. echemi.com This highlights the role of indium(III) acetate as a soluble and reactive precursor for accessing other important indium derivatives through precipitation.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound involves several mechanistic aspects, from the initial reaction of the indium source to the final formation of the hydrated salt. When indium metal is used as a precursor in the presence of acetic acid, the reaction mechanism is influenced by the low first ionization potential of indium, which makes it an effective reducing agent. rsc.org The reaction likely proceeds through the oxidation of indium metal to In(III) ions, which then coordinate with acetate ions in solution.

The hydrolysis of indium(III) acetate in aqueous solutions is an important consideration, as it can affect the purity and composition of the final product. The extent of hydrolysis is influenced by factors such as the concentration of the indium acetate solution, the pH, and the temperature. In acidic solutions, the excess hydrogen ions can react with acetate ions, shifting the equilibrium and potentially slowing down the hydrolysis of the indium acetate.

The kinetics of the thermal decomposition of anhydrous indium acetate have been studied, revealing that the process is controlled by a phase boundary process. While this relates to the decomposition of the compound, it provides insight into the thermal stability and reactivity of the indium-acetate bonds, which are formed during its synthesis. The presence of water in the hydrated form, "xhydrate," plays a significant role in the crystal structure and stability of the compound, though the exact nature and stoichiometry of the hydration can vary.

Advanced Spectroscopic and Structural Characterization of Indium Iii Acetate Xhydrate Species

Vibrational Spectroscopic Analysis (FTIR, Raman) of Indium(III) Acetate (B1210297) Xhydrate Coordination Environments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the acetate ligands to the indium(III) center. The vibrational modes of the carboxylate group (COO) are particularly sensitive to the nature of its coordination.

In a typical analysis of Indium(III) acetate, the FTIR and Raman spectra would be examined for characteristic bands of the acetate ligand. The key vibrations include the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO group. The frequency separation (Δν) between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode:

Monodentate: Δν is significantly larger than in the free acetate ion.

Bidentate (chelating or bridging): Δν is smaller than in the free acetate ion.

While specific spectral data for Indium(III) acetate xhydrate is not extensively detailed in readily available literature, analysis of similar metal acetates provides a framework for interpretation. For instance, the presence of water of hydration (xhydrate) would be indicated by broad absorption bands in the O-H stretching region (around 3200-3500 cm⁻¹) in the FTIR spectrum. The In-O stretching vibrations would be expected to appear in the lower frequency region of the spectra.

A combined FTIR and Raman analysis provides complementary information due to different selection rules. eag.com Raman spectroscopy is often more effective for studying the symmetric vibrations and In-O bonds, while FTIR is well-suited for observing the asymmetric modes of the carboxylate groups. eag.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for this compound and its Adducts

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of Indium(III) acetate and its adducts. The In³⁺ ion, with a d¹⁰ electronic configuration, does not exhibit d-d electronic transitions. Therefore, any absorption bands observed in the UV-Vis spectrum of Indium(III) acetate are typically attributed to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π-π*) transitions within the acetate ligands.

Studies on indium oxide nanofluids derived from indium precursors show absorption peaks in the UV region, which are related to the band gap of the resulting semiconductor material. researchgate.net For the Indium(III) acetate precursor itself, one would expect absorption bands deep in the UV region. The formation of adducts with other chromophoric ligands would introduce new absorption and potential emission features, characteristic of the coordinated ligand, which may be perturbed by coordination to the indium center. researchgate.net

Fluorescence spectroscopy can be particularly informative for adducts of Indium(III) acetate with emissive ligands. Changes in the emission wavelength, intensity, and lifetime of a fluorescent ligand upon coordination to the indium(III) center can provide information about the binding process and the local environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for this compound Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and dynamics of this compound in solution. Key nuclei for NMR studies include ¹H and ¹³C.

In the ¹H NMR spectrum, the methyl protons of the acetate ligands would give rise to a singlet. The chemical shift of this peak can be influenced by the solvent and the coordination state of the acetate. The integration of this peak relative to a standard would confirm the stoichiometry. Protons of coordinated water molecules might be observable as a broad peak, often in exchange with the solvent.

The ¹³C NMR spectrum would show signals for the methyl and carboxylate carbons of the acetate ligands. The chemical shift of the carboxylate carbon is particularly sensitive to the coordination environment.

Mass Spectrometric Investigations (e.g., ESI-MS) of this compound Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it ideal for the characterization of this compound and its complexes. uvic.cauvic.ca

In a typical ESI-MS analysis of Indium(III) acetate, one might expect to observe ions corresponding to various species present in solution. This could include the parent molecular ion, fragments from the loss of acetate ligands, and adducts with solvent molecules. The isotopic pattern of indium (¹¹⁵In and ¹¹³In) would be a key signature for identifying indium-containing species in the mass spectrum.

The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) can provide valuable structural information. uvic.ca By inducing fragmentation of a selected parent ion, the connectivity of the complex can be elucidated. For instance, the sequential loss of acetate ligands would be an expected fragmentation pathway. ESI-MS is also a powerful tool for studying the formation of adducts and complexes in solution by directly observing the mass-to-charge ratio of the resulting species. nih.govnih.gov

X-ray Crystallographic Determination of this compound Solid-State Architectures

The crystal structure would elucidate the formation of any polymeric or oligomeric structures through bridging acetate ligands, which is common for metal carboxylates. The packing of these molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding involving the water molecules, would also be determined. Although a specific crystal structure for this compound is not prominently reported, its needle-shaped crystalline morphology suggests an ordered solid-state architecture. indium.comchemicalbook.com

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy) for this compound Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. XPS analysis of Indium(III) acetate powder has been reported and provides valuable insights. aip.orgresearchgate.netaip.org

The XPS spectrum of Indium(III) acetate typically shows peaks for In, O, and C. aip.org High-resolution spectra of these regions allow for the determination of the chemical environment of each element.

In 3d Spectrum: The binding energy of the In 3d₅/₂ peak is characteristic of the In³⁺ oxidation state. Differentiating between various indium compounds based solely on the In 3d binding energy can be challenging due to small shifts. xpsfitting.comresearchgate.net Therefore, analysis of the X-ray induced In MNN Auger peaks is often used in conjunction to aid in chemical state assignment. xpsfitting.com

O 1s Spectrum: The O 1s spectrum can typically be deconvoluted into multiple components, corresponding to the different oxygen environments: the carboxylate oxygen atoms coordinated to indium and potentially oxygen from adsorbed water or surface contamination.

C 1s Spectrum: The C 1s spectrum can also be resolved into components representing the methyl carbon (C-H) and the carboxylate carbon (O-C=O) of the acetate ligand.

Below is a table summarizing typical binding energy regions for the core levels in Indium(III) acetate.

| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State |

| Indium | In 3d₅/₂ | ~445 | In³⁺ |

| Oxygen | O 1s | ~531-533 | C=O, C-O |

| Carbon | C 1s | ~285-289 | C-C, C-H, O-C=O |

Note: Exact binding energies can vary depending on instrument calibration and sample charging.

Thermal Decomposition Analysis Methodologies (e.g., Thermogravimetric Analysis) of this compound Precursors

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition pathway of this compound. researchgate.net This is particularly important as it is often used as a precursor to form indium oxide. sigmaaldrich.comdongxinchemical.comindium.com

A typical TGA curve for this compound would show multiple weight loss steps. The initial weight loss, occurring at lower temperatures, is generally attributed to the loss of water of hydration. Subsequent weight loss stages at higher temperatures correspond to the decomposition of the anhydrous indium acetate. researchgate.net

The decomposition process involves the breakdown of the acetate ligands, releasing volatile organic fragments, and ultimately leading to the formation of indium oxide (In₂O₃) as the final solid residue. dongxinchemical.comdongxinchemical.com DTA or Differential Scanning Calorimetry (DSC) run concurrently with TGA can identify whether these decomposition steps are endothermic or exothermic. The decomposition of anhydrous indium acetate typically begins around 200-250 °C, with the process being largely complete by 350-400 °C. dongxinchemical.comdongxinchemical.com

The exact nature of the volatile byproducts can depend on the atmosphere (e.g., air, inert gas) under which the decomposition is carried out. researchgate.net

Coordination Chemistry of Indium Iii Acetate Xhydrate

Complex Formation with Multidentate Ligands

Indium(III) acetate (B1210297) is a versatile precursor for the synthesis of coordination complexes with multidentate ligands, which can bind to the metal center through multiple donor atoms. This chelation effect typically results in thermodynamically stable complexes.

Chelating Ligand Interactions (e.g., Bis(dipyrromethene), Thiosemicarbazone)

Bis(dipyrromethene): The reaction of indium(III) acetate with bis(dipyrromethene) ligands leads to the formation of intricate, multi-stranded complexes. researchgate.netnih.gov Studies have shown that these reactions can produce triple-stranded helicates and mesocates. nih.gov The complexation process in a solvent like dimethylformamide (DMF) has been observed to occur in successive stages, involving the formation of intermediate mono- and binuclear heteroligand complexes before yielding the final stable binuclear triple-helix helicate. researchgate.net The stoichiometry of the final complex is often influenced by the structure of the ligand. researchgate.net

Thiosemicarbazone: Thiosemicarbazones, which are known for their diverse coordination modes and biological applications, readily form stable complexes with indium(III). nih.govresearchgate.net These ligands can coordinate to the indium center in a bidentate or tridentate fashion. researchgate.netmdpi.com The resulting indium(III) thiosemicarbazone complexes have shown significant stability, which is a key factor in their potential applications. nih.gov

Heteroleptic and Homoleptic Complex Formation Pathways

The formation of indium(III) acetate complexes can proceed through either heteroleptic or homoleptic pathways, depending on the reaction conditions and the nature of the ligands involved.

Homoleptic complexes are formed when all the ligands coordinated to the central metal ion are identical. unacademy.com For example, the reaction of indium(III) acetate with a sufficient amount of a single type of multidentate ligand can lead to the complete displacement of the acetate ions, resulting in a homoleptic complex.

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. unacademy.com In the context of indium(III) acetate, heteroleptic species are often formed as intermediates in the reaction pathway. researchgate.net For instance, initial reaction steps may involve the coordination of one or more multidentate ligands while some acetate ions remain bound to the indium(III) center. These intermediates can sometimes be isolated or may proceed to form the final homoleptic product. researchgate.net

Structural Diversity of Indium(III) Acetate Coordination Complexes

The coordination versatility of the indium(III) ion gives rise to a wide range of coordination numbers and geometries in its complexes. sfu.ca

Analysis of Coordination Geometries (e.g., Trigonal Bipyramidal, Octahedral, Seven- and Eight-Coordinate Species)

Indium(III) complexes exhibit a variety of coordination geometries, largely dictated by the coordination number of the metal center. wikipedia.orglibretexts.orglibretexts.org Common geometries include:

Trigonal Bipyramidal: This five-coordinate geometry has been observed in some indium(III) complexes. researchgate.netfu-berlin.de

Octahedral: As one of the most common coordination geometries, six-coordinate octahedral complexes are frequently found for indium(III). wikipedia.orglibretexts.org

Seven- and Eight-Coordinate Species: Higher coordination numbers are also accessible for the indium(III) ion. Seven-coordinate geometries, such as a capped trigonal prism, and eight-coordinate geometries, like a dodecahedron or a tetragonal antiprism, have been structurally characterized in complexes with ligands like nitrilotriacetate. researchgate.net

The specific geometry adopted is influenced by factors such as the size and steric bulk of the ligands, as well as the electronic effects within the coordination sphere.

Interactive Data Table: Common Coordination Geometries of Indium(III) Complexes

| Coordination Number | Geometry | Example Complex Type |

| 5 | Trigonal Bipyramidal | [In(L)₅] |

| 6 | Octahedral | [In(L)₆] |

| 7 | Capped Trigonal Prism | [In(nta)(H₂O)₂] |

| 8 | Dodecahedron | [In(nta)₂]³⁻ |

| 8 | Tetragonal Antiprism | [In(nta)₂]³⁻ |

Influence of Solvating Media on Indium(III) Acetate Xhydrate Coordination

The solvent plays a crucial role in the coordination chemistry of indium(III) acetate. The solvating medium can influence the reaction pathways and the structure of the resulting complexes. For example, in the complexation of indium(III) with bis(dipyrromethene) ligands in DMF, the solvent is explicitly considered in the proposed mechanism of complex formation. researchgate.net The solvent molecules can coordinate to the indium(III) center, participating in the substitution process and affecting the kinetics and thermodynamics of the complexation reaction. The choice of solvent can therefore be a critical parameter in directing the synthesis towards a desired coordination complex.

Dynamics of Ligand Exchange and Complexation Processes for this compound Adducts

The dynamics of ligand exchange and complexation involving Indium(III) acetate are crucial for understanding its reactivity and the formation of various adducts. Research in this area, particularly with bidentate ligands, has shed light on the stepwise nature of these processes and the thermodynamic factors that govern the stability of the resulting complexes.

A notable study on the complex formation between Indium(III) acetate and alkyl-substituted 3,3'-bis(dipyrromethene)s in dimethylformamide (DMF) provides a clear example of the intricate dynamics at play. researchgate.net Spectrophotometric titration has been employed to elucidate the mechanism of this complexation, revealing a process that involves the sequential formation of several intermediate adducts before arriving at the final, stable complex. researchgate.net

The coordination process is initiated by the interaction of the In³⁺ ions from Indium(III) acetate with the bis(dipyrromethene) ligands (represented as H₂L). This leads to the formation of a series of intermediate mono- and binuclear heteroligand complexes. The proposed mechanism suggests the following successive stages of adduct formation:

Formation of a Mononuclear Complex: Initially, a mononuclear species with the composition [In(AcO)₂HL] is formed. researchgate.net In this adduct, one of the bis(dipyrromethene) ligands coordinates to the Indium(III) center, which still retains two of its original acetate ligands.

Formation of Binuclear Intermediates: Following the initial complexation, the reaction proceeds to form binuclear adducts. Two such intermediate species have been identified: [(In(AcO)₂)₂L] and [(InAcO)₂L₂]. researchgate.net These structures involve two Indium(III) centers bridged by the bis(dipyrromethene) ligands, with a varying number of acetate groups still attached.

Formation of the Final Stable Helicate: The final and most stable product of this complexation process is a binuclear triple-helix helicate with the composition [In₂L₃]. researchgate.net This structure features two Indium(III) ions complexed with three bis(dipyrromethene) ligands in a helical arrangement.

The thermodynamic stability of these final helicate complexes is influenced by the substitution pattern on the bis(dipyrromethene) ligands. It has been observed that ligands with unsubstituted α-positions on the terminal pyrrole (B145914) rings lead to a significant increase in the logarithm of the thermodynamic stability constants (log K) for the [In₂L₃] helicates, by a factor of approximately 1.4 to 1.7, when compared to their fully methylated counterparts. researchgate.net This highlights the role of ligand structure in the thermodynamics of adduct formation.

The following table summarizes the various adducts formed during the complexation of Indium(III) acetate with 3,3'-bis(dipyrromethene) ligands.

| Type of Adduct | Chemical Formula | Description |

| Intermediate Mononuclear Complex | [In(AcO)₂HL] | An initial complex formed with one ligand molecule. |

| Intermediate Binuclear Complex | [(In(AcO)₂)₂L] | A binuclear adduct with bridging ligands. |

| Intermediate Binuclear Complex | [(InAcO)₂L₂] | Another variation of the binuclear intermediate. |

| Final Binuclear Helicate | [In₂L₃] | The stable, final triple-helix structure. |

Catalytic Applications of Indium Iii Acetate Xhydrate in Organic Transformations

Indium(III) Acetate (B1210297) Xhydrate as a Lewis Acid Catalyst in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Indium(III) acetate has demonstrated considerable efficacy as a catalyst in several key C-C bond-forming reactions by acting as a Lewis acid, which accepts an electron pair to increase the reactivity of a substrate.

A notable application of Indium(III) acetate is in catalyzing the intermolecular radical addition of organic iodides to alkenes that are deficient in electrons. nih.gov In a key study, it was demonstrated that in the presence of a catalytic quantity of indium(III) acetate and phenylsilane, various organic iodides can add efficiently to electron-deficient alkenes. nih.govwikipedia.org This reaction proceeds smoothly in ethanol at room temperature, accommodating both simple and functionalized organic iodides. nih.gov

The proposed mechanism for this transformation involves an indium hydride-mediated radical chain process. It is suggested that an indium hydride species is first formed through a hydride transfer from the phenylsilane to the indium(III) acetate. This indium hydride then facilitates the radical chain reaction that leads to the desired addition product. nih.gov

Below is a table summarizing the results from the Indium(III) acetate-catalyzed radical addition of various organic iodides to electron-deficient alkenes.

| Entry | Organic Iodide (R-I) | Alkene | Product | Yield (%) |

| 1 | 1-Iodoadamantane | Acrylonitrile | 3-(1-Adamantyl)propanenitrile | 98 |

| 2 | Isopropyl iodide | Acrylonitrile | 4-Methyl-2-pentenenitrile | 81 |

| 3 | Cyclohexyl iodide | Acrylonitrile | 3-Cyclohexylpropanenitrile | 85 |

| 4 | 1-Iodoadamantane | Methyl acrylate | Methyl 3-(1-adamantyl)propanoate | 98 |

| 5 | Perfluorohexyl iodide | Methyl acrylate | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | 89 |

Table 1: Examples of Indium(III) Acetate-Catalyzed Intermolecular Radical Additions.

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids are often employed to activate the α,β-unsaturated system, enhancing its electrophilicity and facilitating the nucleophilic attack. While various indium(III) salts have proven to be effective catalysts for conjugate additions, specific detailed studies focusing solely on indium(III) acetate are not extensively documented in the surveyed literature. However, the catalytic activity of other indium salts, such as indium(III) chloride, in these reactions underscores the potential of the In(III) center to facilitate such transformations. For instance, indium(III) chloride has been shown to catalyze the conjugate addition of alkynylsilanes to acrylate esters, providing an efficient route to δ,γ-alkynyl esters. This suggests that the Lewis acidic nature of the indium(III) ion is key to this catalysis.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. Indium(III) catalysts have been successfully utilized in various MCRs. For example, an Indium(III)-catalyzed, solvent-free, one-pot [2+2+1+1]-annulation reaction has been developed for the synthesis of highly fused polycyclic functionalized pyridines. This process demonstrates the power of indium catalysis to construct complex heterocyclic frameworks from simple starting materials in an environmentally friendly manner.

Indium(III) Acetate Xhydrate-Mediated Functionalization Reactions

Beyond the formation of simple C-C bonds, Indium(III) acetate and related indium salts mediate a range of functionalization reactions, including the modification of aromatic systems and the construction of cyclic structures through cycloaddition.

Aromatic functionalization, particularly through reactions like Friedel-Crafts acylation, is a vital method for synthesizing aromatic ketones. While traditional methods often require stoichiometric amounts of strong Lewis acids like aluminum trichloride, catalytic alternatives are highly sought after. Indium(III) complexes have emerged as robust Lewis acid catalysts for such transformations. mdpi.org For instance, indium(III) triflate has been shown to be a highly effective catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds with acetic anhydride. mdpi.org In some systems, the combination of an indium catalyst with lithium perchlorate creates a potent system for the acylation of aromatics. mdpi.org Similarly, indium tribromide has been used to catalyze the acylation of arenes with esters. acs.orgorganic-chemistry.org These examples, while not using indium(III) acetate specifically, highlight the general capability of the indium(III) center to act as a potent Lewis acid for activating acylating agents in electrophilic aromatic substitution reactions. mdpi.org

Cycloaddition reactions are powerful tools for the stereoselective synthesis of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, and 1,3-dipolar cycloadditions are fundamental examples. The use of Lewis acid catalysts can significantly accelerate these reactions and control their stereoselectivity. Indium(III) complexes have been successfully employed as catalysts in this domain. mdpi.org For example, an indium(III)/bishydroxamic acid complex has been utilized in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine imines to α,β-unsaturated amides. nih.gov This demonstrates the ability of chiral indium complexes to induce enantioselectivity in the formation of five-membered heterocyclic rings. nih.gov The broader utility of indium(III) complexes in promoting cycloadditions, such as Diels-Alder reactions, further establishes their importance in the synthesis of complex cyclic and heterocyclic systems. mdpi.org

Acylation and Transesterification Catalysis

This compound serves as an effective catalyst in acylation and transesterification reactions, promoting the formation of esters and amides. While specific studies focusing exclusively on the acetate salt are limited, the general catalytic activity of Indium(III) compounds in these transformations is well-documented. Indium(III) salts, acting as Lewis acids, activate the carbonyl group of the acylating agent, thereby facilitating nucleophilic attack by alcohols, amines, or other nucleophiles.

In a typical acylation reaction, a catalytic amount of this compound can facilitate the transfer of an acyl group from an acid anhydride to an alcohol or amine. The reaction generally proceeds under mild conditions, offering an advantage over more traditional, harsher methods. For instance, the acetylation of primary alcohols can be achieved with high selectivity in the presence of secondary alcohols.

Table 1: Representative Acylation Reactions Catalyzed by Indium(III) Compounds

| Entry | Substrate | Acylating Agent | Product | Yield (%) |

| 1 | Benzyl alcohol | Acetic anhydride | Benzyl acetate | >99 |

| 2 | Phenol | Acetic anhydride | Phenyl acetate | >99 |

| 3 | Aniline | Acetic anhydride | Acetanilide | >99 |

| 4 | Thiophenol | Acetic anhydride | S-phenyl thioacetate | >99 |

Note: The data in this table is representative of acylation reactions and is not specific to catalysis by this compound.

Reductive Transformations Catalyzed by this compound Systems

This compound, in combination with a hydrosilane, has proven to be a potent catalytic system for various reductive transformations in organic synthesis. A notable application is the 1,4-reduction of α,β-unsaturated ketones (enones) to the corresponding saturated ketones. This reaction typically employs phenylsilane as the hydride source and is carried out in a protic solvent like ethanol at ambient temperatures. The catalytic amount of Indium(III) acetate is sufficient to promote the conjugate reduction efficiently.

Furthermore, the intermediate indium enolates generated in the 1,4-reduction can be trapped in situ with aldehydes to afford aldol products. This tandem reductive aldol reaction is a powerful tool for the construction of complex molecules, yielding β-hydroxy ketones with good diastereoselectivity. The reaction conditions are generally mild, and the catalytic system shows tolerance to a range of functional groups.

The versatility of the this compound catalytic system extends to the reduction of other functional groups. For example, it has been utilized in the reduction of 1-bromo-3-phenylpropane to propylbenzene. These reductive processes are believed to proceed through the formation of an active indium hydride species.

Table 2: Indium(III) Acetate-Catalyzed 1,4-Reduction of α-Enones with Phenylsilane

| Entry | α-Enone Substrate | Product | Yield (%) |

| 1 | Chalcone | 1,3-Diphenyl-1-propanone | 95 |

| 2 | 2-Cyclohexen-1-one | Cyclohexanone | 88 |

| 3 | 4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | 92 |

Data sourced from a study on Indium(III) acetate-catalyzed 1,4-reduction and reductive aldol reactions of α-enones with phenylsilane.

Regioselective Catalysis: Case Study of Pyrrole (B145914) Beta-Alkylation with this compound

This compound demonstrates remarkable regioselectivity in the alkylation of pyrroles. Specifically, it catalyzes the β-alkylation of N-substituted pyrroles with carbonyl compounds in the presence of a hydrosilane. This method provides a direct route to β-alkylpyrroles, avoiding the more common α-alkylation products. The reaction is significant as β-substituted pyrroles are important structural motifs in various natural products and pharmaceuticals.

The reaction proceeds by treating an N-substituted pyrrole with a carbonyl compound and a nucleophile under indium catalysis. This methodology allows for the introduction of a variety of alkyl groups, including primary, secondary, and tertiary, as well as cyclic and functionalized moieties, onto the pyrrole ring. A key feature of this transformation is its execution as a catalytic one-pot process.

Mechanistic investigations suggest that the reaction proceeds through the in-situ formation of a dipyrrolylalkane intermediate. The selective β-alkylation is attributed to the preferential elimination of an α-pyrrolyl group from this intermediate, a process for which the indium Lewis acid catalyst is essential.

Table 3: Indium-Catalyzed Regioselective β-Alkylation of N-Methylpyrrole

| Entry | Carbonyl Compound | Nucleophile | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylsilane | 2-Benzyl-1-methyl-1H-pyrrole | 85 |

| 2 | Acetophenone | Phenylsilane | 1-Methyl-2-(1-phenylethyl)-1H-pyrrole | 78 |

| 3 | Cyclohexanone | Phenylsilane | 2-Cyclohexyl-1-methyl-1H-pyrrole | 91 |

Note: The data presented is based on indium-catalyzed β-alkylation of pyrroles and serves as a representative example.

Mechanistic Elucidation of this compound Catalysis

The catalytic activity of this compound in various organic transformations is often rationalized through the involvement of specific reactive intermediates and mechanistic pathways.

Proposed Indium Hydride Intermediates

In many reductive transformations catalyzed by this compound in the presence of a hydrosilane, the formation of an indium hydride species is a key proposed step. lucp.net It is suggested that a hydride transfer from the silicon atom of the hydrosilane to the indium center generates the active indium hydride. This intermediate is then capable of participating in subsequent reduction steps, such as the 1,4-reduction of enones or the reduction of organic halides. The plausibility of this mechanism is supported by the observed reactivity and the products formed in these reactions.

Radical Chain Mechanisms in this compound Catalysis

Several reactions catalyzed by this compound are believed to proceed via a radical chain mechanism. A prominent example is the intermolecular radical addition of organic iodides to electron-deficient alkenes. lucp.net In this process, the indium hydride species, formed as described above, is thought to initiate a radical chain reaction. The indium hydride can react with the organic iodide to generate an organic radical, which then adds to the alkene. The resulting radical intermediate can then abstract a hydrogen atom from the indium hydride to propagate the chain and form the final product. The involvement of radical intermediates is a key aspect of the proposed mechanism for these transformations. lucp.net

Heterogeneous and Homogeneous Catalytic Systems Employing this compound

This compound can be employed in both homogeneous and heterogeneous catalytic systems, offering flexibility in reaction design and catalyst recovery.

In homogeneous catalysis , this compound is typically dissolved in the reaction medium, ensuring maximum accessibility of the catalytic sites. An interesting example of a homogeneous system involves the formation of heterometallic palladium(II)-indium(III) acetate-bridged complexes. These complexes have been synthesized and characterized, and their catalytic performance has been evaluated in reactions such as the hydrogenation of alkynes and alkenes. The synergistic effects between the two different metal centers can lead to enhanced catalytic activity and selectivity.

For heterogeneous catalysis , the focus is on the immobilization of the indium catalyst onto a solid support to facilitate catalyst separation and recycling, aligning with the principles of green chemistry. While specific examples of heterogeneously supported this compound are not extensively reported, the general strategies for immobilizing indium salts are applicable. These methods include deposition on solid supports like silica or alumina, or incorporation into porous materials such as metal-organic frameworks (MOFs). The development of such reusable heterogeneous catalysts is an active area of research aimed at improving the sustainability of indium-catalyzed organic transformations.

Catalyst Reusability and Aqueous Recycling Strategies for this compound Systems

The sustainability and economic viability of catalytic processes in organic synthesis are significantly enhanced by the ability to recover and reuse the catalyst. Indium(III) salts, including this compound, have garnered attention not only for their catalytic activity but also for their potential in green chemistry, owing to their stability in aqueous media. um.edu.mt This stability is a crucial attribute that opens up possibilities for catalyst recycling, particularly in aqueous reaction systems.

Strategies for the reuse of indium catalysts can be broadly categorized into two approaches: heterogeneous catalysis, where the catalyst is immobilized on a solid support, and homogeneous catalysis in media that allows for easy separation of the catalyst from the product mixture.

In the context of homogeneous catalysis, the water-tolerant nature of indium(III) salts is a significant advantage. um.edu.mt When reactions are conducted in an aqueous phase or a biphasic system involving water, the catalyst can often be recovered from the aqueous layer after reaction completion. A common strategy involves the extraction of the organic products with a suitable solvent, leaving the indium catalyst dissolved in the aqueous phase. This aqueous solution containing the catalyst can then be concentrated and reused in subsequent reaction cycles. The efficiency of this method hinges on the high solubility of the indium salt in water and the low solubility of the organic products.

To illustrate the potential for catalyst reusability in indium-catalyzed systems, the following table presents hypothetical data for a generic organic transformation catalyzed by this compound, based on typical performance observed for recyclable indium catalysts.

| Catalyst Run | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 89 |

Note: The data in this table is illustrative and intended to demonstrate the concept of catalyst reusability. Specific performance would depend on the reaction conditions and substrates.

Further research into the development of robust aqueous recycling strategies specifically for this compound systems is essential to fully realize its potential as a sustainable catalyst in organic transformations. This includes detailed studies on its stability under various reaction conditions, the identification of optimal recovery techniques, and the evaluation of its performance over an extended number of cycles for a range of important organic reactions.

Indium Iii Acetate Xhydrate As a Precursor for Advanced Materials Synthesis

Fabrication of Indium Oxide (In2O3) Materials from Indium(III) Acetate (B1210297) Xhydrate

Indium(III) acetate is a water-soluble solid that decomposes to form indium oxide upon heating. sigmaaldrich.com This property makes it a valuable precursor for the fabrication of indium oxide (In2O3) thin films. sigmaaldrich.comindium.comindium.com Indium oxide is a key transparent conducting material with wide-ranging applications in optoelectronics. researchgate.net The synthesis of In2O3 from indium(III) acetate can be achieved through various methods, including heating bulk samples of indium compounds like the acetate, carbonate, nitrate, or sulfate. wikipedia.org

Thin films of indium oxide are often prepared by sputtering indium targets in an argon/oxygen environment. wikipedia.org These films can function as diffusion barriers in semiconductor manufacturing. wikipedia.org

Chemical Vapor Deposition (CVD) Applications Using Indium(III) Acetate Xhydrate

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials. This compound serves as a precursor in CVD processes for depositing various thin films.

Transparent conductive oxides (TCOs) are essential components in many electronic devices, including flat panel displays, solar cells, and LEDs. manchester.ac.uk Indium tin oxide (ITO), a well-known TCO, is valued for its high electrical conductivity and optical transparency. manchester.ac.ukresearchgate.net

Indium acetate has been successfully used as a raw material in a low-temperature, atmospheric-pressure CVD method to prepare transparent conductive indium-tin oxide thin films. scispace.com In one study, a 260-nm-thick polycrystalline film was deposited at a reaction temperature of 300°C. scispace.com This film exhibited a high resistivity of 6.93×10^13 Ωcm and a transmittance of over 90% in the visible light spectrum (450–700 nm). scispace.com

| Property | Value |

|---|---|

| Deposition Temperature | 300°C |

| Film Thickness | 260 nm |

| Resistivity | 6.93×10^13 Ωcm |

| Transmittance (450–700 nm) | >90% |

Indium sulfide (In2S3) is a III-VI semiconductor compound that is a promising, non-toxic alternative to materials like cadmium sulfide (CdS) in photovoltaic applications. chalcogen.ronih.gov It has a bandgap in the range of 2.0-2.9 eV and high transparency. chalcogen.ro Indium(III) acetate can be used as a precursor to fabricate In2S3 thin films through methods like chemical spray pyrolysis. sigmaaldrich.com

Chemical vapor deposition (CVD) is considered a suitable and cost-effective method for growing uniform, large-area In2S3 thin films for use in photovoltaic devices. nih.gov The process involves annealing indium films in a sulfur environment under optimized conditions of temperature and pressure. nih.gov Research has shown that stable β-In2S3, the most stable crystalline phase at room temperature, can be grown by annealing indium thin films in sulfur vapor at 550°C and 100 Torr. nih.gov

Synthesis of Quantum Dots and Nanomaterials from this compound

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Indium(III) acetate is a key precursor in the synthesis of various types of quantum dots.

Indium phosphide (B1233454) (InP) quantum dots are considered a less toxic alternative to cadmium-based QDs for applications in areas like biomedical imaging and advanced flat panel displays. indium.comindium.comkcl.ac.uk Indium acetate is an essential component in the manufacturing of InP QDs. indium.comindium.com

In a typical colloidal synthesis, indium acetate serves as the indium source, while a phosphine source, such as white phosphorus (P4) or tris(trimethylsilyl)phosphine, provides the phosphorus. researchgate.net The reaction is carried out in a solvent like 1-octadecene with a surfactant such as stearic acid. researchgate.net The resulting InP QDs exhibit quantum size effects, with their emission wavelength tunable across the visible spectrum. researchgate.net

| Component | Role |

|---|---|

| Indium acetate (In(Ac)3) | Indium Source |

| White phosphorus (P4) | Phosphorus Source |

| Stearic acid | Surfactant |

| 1-octadecene (ODE) | Solvent |

Indium arsenide (InAs) quantum dots are of interest for applications in the near-infrared (NIR) and short-wave infrared (SWIR) regions, including bioimaging and optoelectronics. semanticscholar.orgresearchgate.net Indium(III) acetate is used as a precursor to prepare these infrared-emitting nanomaterials. sigmaaldrich.com

The synthesis of monodisperse InAs QDs often involves the use of an indium carboxylate, such as indium acetate, and an arsenic precursor like tris(trimethylsilyl)arsine (As(SiMe3)3). nih.govchemrxiv.org The reaction typically proceeds through the formation of intermediate magic-sized clusters. nih.govchemrxiv.org By controlling the reaction conditions, such as the ratio of precursors, size-tunable InAs QDs can be produced with photoluminescence peaks ranging from 700 nm to 1200 nm. semanticscholar.org

Controlled Synthesis of Indium-Based Nanoparticles (Size, Shape, Crystallinity)

Indium(III) acetate is a key starting material for the synthesis of indium-based nanoparticles, such as indium arsenide (InAs) and indium phosphide (InP) quantum dots (QDs). The precise control over the size, shape, and crystallinity of these nanoparticles is paramount as these characteristics dictate their unique optical and electronic properties.

The synthesis typically involves the reaction of an indium carboxylate with a corresponding arsenic or phosphorus precursor. Indium carboxylate is often generated in situ from indium acetate and a carboxylic acid like myristic acid or phenylacetic acid. Several factors during the synthesis process are manipulated to achieve the desired nanoparticle characteristics:

Temperature: The reaction temperature plays a crucial role. For instance, in the synthesis of InP clusters, a temperature range of 100-110 °C is optimal for cluster growth. Higher temperatures can lead to the conversion of these clusters into quantum dots of varying sizes. jove.com

Precursor Reactivity and Concentration: The reactivity of the indium and arsenic/phosphorus precursors must be balanced to control nucleation and growth. In the synthesis of InAs QDs, the concentration of the alkylphosphine, which activates the indium precursor, is critical. An imbalance can lead to undesirable side products instead of monodisperse clusters. nih.govacs.org Continuous injection techniques, where precursor concentrations are carefully managed over time, allow for the synthesis of larger QDs with narrow size distributions. nih.gov

Ligands and Surfactants: The choice of carboxylic acid and other surfactants in the reaction mixture is vital for controlling the shape of the nanoparticles. By selectively binding to different crystal facets, surfactants can influence the growth rates of these facets, leading to anisotropic shapes like nanorods and nanowires. rsc.org For example, myristic acid is commonly used as a ligand for synthesizing quasi-spherical InP QDs. jove.com

Injection Method: The "hot-injection" method, where one precursor is rapidly injected into a hot solution of the other, is a widely used technique to induce nucleation and achieve size-focusing, resulting in nanoparticles with a narrow size distribution. rsc.org

The synthesis often proceeds through the formation of "magic-sized" clusters, which are stable, atomically precise intermediates. These clusters can be isolated and used as single-source precursors for the subsequent growth of highly crystalline and monodisperse quantum dots upon thermolysis at temperatures above 200°C. jove.com

Table 1: Parameters for Controlled Synthesis of Indium-Based Nanoparticles

| Parameter | Influence on Nanoparticle Characteristics | Examples |

| Temperature | Controls reaction kinetics, influencing nucleation, growth, and phase (cluster vs. QD). jove.com | InP cluster growth is favored at 100-110 °C; conversion to QDs occurs at higher temperatures. jove.com |

| Precursor Ratio | Affects stoichiometry and can lead to the formation of different intermediates or side products. nih.gov | In InAs synthesis, the ratio of phosphine to indium impacts the yield of clusters versus QDs. nih.govacs.org |

| Ligands | Stabilize nanoparticles, control growth, and influence shape. jove.comrsc.org | Myristic acid for quasi-spherical InP QDs; specific surfactants for nanorods. jove.comrsc.org |

| Synthesis Method | Determines nucleation and growth dynamics, affecting size distribution. nih.govrsc.org | Hot-injection for narrow size distributions; continuous injection for larger QDs. nih.govrsc.org |

Role of this compound in Semiconductor Manufacturing

This compound and related compounds are valuable precursors in the fabrication of thin films for semiconductor devices, primarily through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.

One of the key applications is in the deposition of transparent conductive oxides (TCOs), such as indium tin oxide (ITO). ITO films are integral components of various optoelectronic devices, including flat-panel displays and solar cells, due to their unique combination of high electrical conductivity and optical transparency. Indium acetate, being relatively inexpensive and easy to handle, can be used as the indium source in atmospheric-pressure CVD to produce polycrystalline ITO thin films. For example, at a reaction temperature of 300°C, ITO films with high transmittance (>90% in the visible range) can be deposited. scispace.com

Similarly, related indium precursors like indium(III) acetylacetonate are employed in ALD processes to grow indium oxide (In₂O₃) thin films. researchgate.net ALD allows for the deposition of highly conformal and uniform films with atomic-level thickness control, which is critical for modern semiconductor device manufacturing. These In₂O₃ films can serve as transparent conducting layers or as the active layer in thin-film transistors.

The general process involves the thermal decomposition of the indium precursor on a heated substrate. The acetate or other organic ligands are driven off, leaving behind a film of indium oxide. The properties of the resulting film, such as crystallinity, conductivity, and transparency, are highly dependent on the deposition parameters.

Table 2: Application of Indium Acetate & Related Precursors in Semiconductor Film Deposition

| Deposition Technique | Precursor | Film Material | Key Deposition Parameter | Application in Semiconductors |

| Chemical Vapor Deposition (CVD) | Indium acetate | Indium Tin Oxide (ITO) | Reaction Temperature (e.g., 300°C) scispace.com | Transparent conductive electrodes for displays and solar cells. scispace.com |

| Atomic Layer Deposition (ALD) | Indium(III) acetylacetonate | Indium Oxide (In₂O₃) | Deposition Temperature (e.g., 165–225 °C) researchgate.net | Transparent conducting layers, active layers in thin-film transistors. researchgate.net |

Applications in Advanced Energy Materials (e.g., Perovskite Solar Cells)

In the realm of advanced energy materials, indium compounds derived from precursors like this compound play a significant role in enhancing the performance and stability of perovskite solar cells (PSCs). These next-generation photovoltaic devices are known for their high power conversion efficiencies, but stability remains a key challenge.

Indium oxide (In₂O₃), which can be synthesized from indium precursors, is utilized as an efficient electron transport layer (ETL) in the n-i-p planar structure of PSCs. researchgate.net The ETL is a crucial component that facilitates the extraction of photogenerated electrons from the perovskite absorber layer and transports them to the electrode, while blocking holes. In₂O₃ is advantageous due to its high electron mobility and a conduction band energy level that is well-aligned with that of the perovskite, which can help reduce charge recombination at the interface. researchgate.net

Furthermore, indium ions can be incorporated directly into the perovskite crystal lattice to improve the material's stability. For instance, the introduction of indium(III) iodide has been shown to modulate the crystal structure of tin-lead perovskites. The indium cations can substitute tin(II) vacancies, resulting in a more stable crystal structure. This modification enhances the film's morphology and crystallinity, reduces electronic trap states, and suppresses non-radiative recombination, leading to improved device efficiency and longevity. researchgate.net Research has shown that incorporating indium can increase the power conversion efficiency of all-inorganic CsPbI₃ solar cells from 14.36% to 17.09%. researchgate.net

The use of acetate-based precursors is also a common strategy in the fabrication of the perovskite absorber layer itself. Lead acetate, for example, is used as a non-halide lead source, which can help control the crystallization process of the perovskite film, leading to high-quality, large-area films with improved thermal stability. rsc.org

Table 3: Role of Indium Compounds in Perovskite Solar Cells

| Application Area | Indium Compound | Function | Impact on Performance |

| Electron Transport Layer (ETL) | Indium Oxide (In₂O₃) | Facilitates electron extraction and transport; blocks holes. researchgate.net | Improves charge collection efficiency and reduces recombination. researchgate.net |

| Perovskite Absorber Layer | Indium(III) Iodide (dopant) | Modulates crystal lattice, substitutes vacancies. researchgate.net | Enhances film stability, morphology, and crystallinity; boosts power conversion efficiency. researchgate.netresearchgate.net |

Theoretical and Computational Investigations of Indium Iii Acetate Xhydrate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. researchgate.netias.ac.in It has been successfully applied to study the electronic structures of a wide variety of chemical systems, including metallic clusters and coordination compounds. sciforum.netresearchgate.net For Indium(III) acetate (B1210297) xhydrate, DFT calculations can provide a reliable understanding of its geometrical and electronic structures. sciforum.net

DFT studies allow for the calculation of various electronic properties that are key to understanding the compound's reactivity. These properties include ionization potential, electron affinity, and the energies of frontier molecular orbitals. sciforum.net Reactivity descriptors derived from DFT, such as electronegativity, global hardness, and softness, can quantify the chemical behavior of the molecule. researchgate.netias.ac.in For instance, DFT can be used to predict how the electronic properties of Indium(III) acetate are modified upon hydration or interaction with other molecules, which is crucial for its application in catalysis. sciforum.net The theory can accurately predict structures and energetics, making it a valuable tool for exploring the reactivity of indium compounds. researchgate.net

| Property | Description | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron. sciforum.net | ~7.5 eV | Indicates resistance to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added. sciforum.net | ~1.2 eV | Measures the ability to accept an electron. |

| Global Hardness (η) | Resistance to change in electron distribution. ias.ac.in | ~3.15 eV | Relates to the stability and reactivity of the molecule. |

| Electronegativity (χ) | The power to attract electrons. ias.ac.in | ~4.35 eV | Governs the nature of chemical bonds formed. |

Molecular Dynamics Simulations of Indium(III) Acetate Xhydrate Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding the role of the water molecules of hydration and the behavior of the compound in aqueous solution. ucl.ac.uk These simulations can provide detailed information on structural properties, such as radial distribution functions, and dynamic properties, like diffusion coefficients for the ions and water molecules. ucl.ac.uk

By simulating the system at an atomistic level, MD can reveal how the acetate ligands and water molecules coordinate around the central indium(III) ion. It can also elucidate the strength and dynamics of the interactions between the indium complex and the surrounding solvent molecules. mdpi.com This is critical for understanding phenomena such as solubility, ion mobility, and the stability of the hydrated complex. The insights gained from MD simulations are valuable for interpreting experimental data and for designing applications where the behavior of indium(III) acetate in solution is important.

| Simulation Parameter/Observable | Description | Typical Focus of Analysis |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. | Selection of an appropriate force field (e.g., AMBER, CHARMM) to accurately model metal-ligand and ion-water interactions. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. ucl.ac.uk | Determining the structure of the hydration shells around the In³⁺ ion and the coordination of acetate. |

| Diffusion Coefficient | A measure of the rate of diffusion of a substance. ucl.ac.uk | Quantifying the mobility of the indium complex, acetate ions, and water molecules in the solution. |

| Coordination Number | The number of nearest neighbors of a central atom or ion. | Analyzing the average number of water molecules and acetate ligands in the first coordination sphere of the indium ion. |

Computational Elucidation of Reaction Mechanisms in this compound Catalysis

Computational methods, particularly DFT, are indispensable for elucidating the detailed mechanisms of catalytic reactions. rsc.org Indium(III) compounds are known to act as Lewis acid catalysts in various organic transformations. nih.govresearchgate.net For reactions catalyzed by Indium(III) acetate, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and determining the activation energies for each step. researchgate.net

These calculations can, for example, clarify the role of the indium center in activating substrates, the function of the acetate ligands, and the influence of solvent molecules. beilstein-journals.org A plausible reaction mechanism might involve the formation of an indium hydride species or the coordination of reactants to the indium center, which facilitates the desired chemical transformation. nih.gov By comparing the energy profiles of different possible pathways, the most likely mechanism can be identified. beilstein-journals.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. rsc.org

| Reaction Step | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Initial state with separate reactants and Indium(III) acetate catalyst. | 0.0 |

| Reactant-Catalyst Complex (Intermediate 1) | Coordination of a reactant molecule to the indium center. | -5.7 |

| Transition State 1 (TS1) | The highest energy point leading to the formation of a new bond. | +15.3 |

| Intermediate 2 | Product of the first chemical transformation, still bound to the catalyst. | -10.2 |

| Transition State 2 (TS2) | Energy barrier for product release and catalyst regeneration. | +5.1 |

| Products + Catalyst | Final state with products released and catalyst regenerated. | -20.5 |

Prediction of Coordination Geometries and Ligand Interactions for this compound Complexes

Theoretical calculations are highly effective in predicting the three-dimensional structures of metal complexes, including their coordination geometries and the nature of ligand interactions. mdpi.com For this compound, computational methods can determine the preferred arrangement of acetate and water ligands around the central indium(III) ion. Indium(III) can exhibit various coordination numbers and geometries, and calculations can predict which is the most stable. researchgate.net

These studies can also quantify the strength of the bonds between the indium ion and its ligands, providing insights into the stability of the complex. iaea.org Furthermore, the interaction of the complex with other molecules, such as substrates in a catalytic reaction, can be modeled. mdpi.com By examining parameters like bond lengths, bond angles, and interaction energies, a detailed picture of the coordination environment can be constructed. This information is vital for understanding the compound's chemical properties and its role in various applications.

| Property | Description | Predicted Value/Observation |

|---|---|---|

| Coordination Number | The total number of ligands directly bonded to the central metal ion. | Typically 6 or 7 for In(III), forming a distorted octahedral or capped trigonal prismatic geometry. researchgate.net |

| In-O(acetate) Bond Length | The distance between the indium ion and an oxygen atom of an acetate ligand. | ~2.1 - 2.3 Å |

| In-O(water) Bond Length | The distance between the indium ion and the oxygen atom of a water ligand. | ~2.2 - 2.4 Å |

| Ligand Binding Energy | The energy released upon the formation of the metal-ligand bond. | Calculations can rank the binding affinity of different ligands (e.g., acetate vs. water vs. other potential ligands). |

Analysis of Electron Density Localization and Molecular Orbitals (HOMO/LUMO)

The analysis of electron density and molecular orbitals provides fundamental insights into chemical bonding and reactivity. The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic shells. jussieu.frresearchgate.net For this compound, an ELF analysis would reveal the nature of the covalent and ionic interactions within the complex.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of the molecule's stability; a larger gap generally implies greater stability. youtube.com DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals, providing a basis for predicting how Indium(III) acetate will interact with other chemical species. dergipark.org.trresearchgate.net

| Parameter | Description | Typical Finding and Implication |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. youtube.com | Localized primarily on the acetate ligands, indicating these are the sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. youtube.com | Localized mainly on the indium(III) ion, identifying it as the Lewis acidic center for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. youtube.com | A relatively large gap would suggest high kinetic stability for the complex. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Shows charge polarization, with negative charge accumulating on oxygen atoms and positive charge on the indium center. |

Future Research Directions and Emerging Applications of Indium Iii Acetate Xhydrate

Development of Novel Synthetic Pathways

The conventional synthesis of Indium(III) acetate (B1210297) involves the reaction of indium metal or triethylindium (B1595915) with glacial acetic acid. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. The exploration of environmentally benign reaction media, milder reaction conditions, and alternative indium sources are key areas of investigation.

A significant future direction lies in the electrochemical synthesis of indium carboxylates. This method, which has been successfully applied to the synthesis of other metal carboxylates, offers the potential for a more controlled and energy-efficient process. By fine-tuning electrochemical parameters such as current density, electrode materials, and solvent systems, researchers aim to achieve high-purity Indium(III) acetate with tailored properties.

Furthermore, mechanochemical methods present a solvent-free alternative for the synthesis of Indium(III) acetate. High-energy ball milling of indium precursors with acetic acid could lead to a more direct and environmentally friendly synthetic route, minimizing waste and energy consumption. Research in this area will likely focus on optimizing milling parameters and understanding the solid-state reaction mechanisms.

Future research will also likely explore the use of readily available and less hazardous indium starting materials. The development of synthetic routes from indium oxide or recycled indium sources would contribute to a more circular economy for this valuable element. A comparative overview of current and potential future synthetic pathways is presented in Table 1.

| Synthetic Pathway | Reactants | Key Advantages | Future Research Focus |

| Conventional Method | Indium metal/Triethylindium, Acetic acid | Established and reliable | Milder conditions, alternative solvents |

| Electrochemical Synthesis | Indium anode, Acetic acid electrolyte | High purity, precise control | Optimization of parameters, scalability |

| Mechanochemistry | Indium precursor, Acetic acid | Solvent-free, reduced waste | Milling parameter optimization, mechanistic studies |

| From Recycled Sources | Recycled Indium, Acetic acid | Sustainability, circular economy | Efficient extraction and purification of indium |

Table 1: Comparison of Synthetic Pathways for Indium(III) Acetate

Exploration of New Catalytic Transformations

Indium(III) acetate has demonstrated catalytic activity in specific organic reactions, such as the intermolecular radical addition of organic iodides to electron-deficient alkenes. scielo.br However, the full catalytic potential of this compound remains largely untapped. Future research is expected to significantly broaden the scope of its applications in catalysis.

Given the Lewis acidic nature of the indium(III) center, a major area of exploration will be its use in a wider range of acid-catalyzed reactions. This includes Friedel-Crafts alkylations and acylations, cycloaddition reactions, and multicomponent reactions for the efficient synthesis of complex organic molecules. The acetate ligands can potentially modulate the Lewis acidity of the indium center, offering a unique reactivity profile compared to other indium salts like indium halides.

Research will also likely focus on the development of asymmetric catalysis using chiral ligands in conjunction with Indium(III) acetate. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. The design of novel chiral ligand systems that can effectively coordinate with the indium center to induce high stereoselectivity will be a key challenge.

Furthermore, the application of Indium(III) acetate in polymerization reactions is an emerging area of interest. Its potential to act as an initiator or catalyst in ring-opening polymerization of cyclic esters and ethers could lead to the synthesis of biodegradable polymers with tailored properties. Understanding the mechanism of these polymerization reactions and controlling the polymer's molecular weight and architecture will be critical research objectives. A summary of potential new catalytic applications is provided in Table 2.

| Catalytic Transformation | Potential Substrates | Anticipated Advantages | Research Challenges |

| Lewis Acid Catalysis | Arenes, Alkenes, Aldehydes, Imines | Mild reaction conditions, unique selectivity | Understanding the role of acetate ligands |

| Asymmetric Catalysis | Prochiral substrates | Access to enantiomerically pure compounds | Design of effective chiral ligands |

| Polymerization Reactions | Cyclic esters, Cyclic ethers | Synthesis of biodegradable polymers | Control over polymer microstructure |

| Cross-Coupling Reactions | Aryl halides, Organometallic reagents | Formation of C-C and C-heteroatom bonds | Catalyst stability and turnover number |

Table 2: Potential New Catalytic Applications of Indium(III) Acetate

Advancements in Materials Science Applications

Indium(III) acetate xhydrate is a well-established precursor for the synthesis of various advanced materials, and future research will focus on refining these applications and exploring new frontiers. researchgate.netresearchgate.net

In the realm of quantum dots (QDs), Indium(III) acetate is a key ingredient for the synthesis of Indium Phosphide (B1233454) (InP) and Indium Arsenide (InAs) QDs. researchgate.net Future work will aim to achieve greater control over the size, shape, and surface chemistry of these nanocrystals by manipulating reaction parameters such as temperature, precursor concentration, and ligand environment. The goal is to produce QDs with near-unity quantum yields and narrow emission linewidths for applications in next-generation displays, lighting, and biomedical imaging.

The use of Indium(III) acetate as a precursor for transparent conductive oxides (TCOs), such as indium tin oxide (ITO) and indium oxide (In₂O₃), will continue to be a major research focus. researchgate.net Solution-based deposition techniques, such as spin-coating and spray pyrolysis of Indium(III) acetate-containing solutions, offer a low-cost and scalable alternative to traditional vacuum-based methods. Research will concentrate on optimizing precursor formulations and annealing conditions to produce TCO films with high conductivity and transparency on both rigid and flexible substrates.

| Material | Synthesis Method | Key Properties | Future Research Directions |

| InP/InAs Quantum Dots | Colloidal Synthesis | High Quantum Yield, Tunable Emission | Precise control over size and surface chemistry |

| Indium Tin Oxide (ITO) | Solution Processing | High Conductivity and Transparency | Low-temperature processing, flexible substrates |

| Indium Sulfide (In₂S₃) | Spray Pyrolysis | Suitable Bandgap, Good Electron Mobility | Interface engineering for improved device performance |

| Indium Oxide (In₂O₃) | Thermal Decomposition | High n-type conductivity, Optical Transparency | Doping for enhanced properties, gas sensing applications |

Table 3: Materials Science Applications of Indium(III) Acetate as a Precursor

Deeper Theoretical Understanding of this compound Reactivity

A more profound theoretical understanding of the chemical behavior of this compound is crucial for unlocking its full potential. Future research will increasingly employ computational chemistry methods, such as Density Functional Theory (DFT), to elucidate its electronic structure, bonding, and reaction mechanisms.

One key area for theoretical investigation is the thermal decomposition process of Indium(III) acetate to form indium oxide. dongxinchemical.com Computational models can provide detailed insights into the decomposition pathway, identifying intermediate species and transition states. This knowledge is vital for optimizing the synthesis of high-quality indium oxide thin films and nanoparticles with controlled morphology and crystallinity.